

# Preclinical Profile of PF-06840003: A Potent and Selective IDO1 Inhibitor

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An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

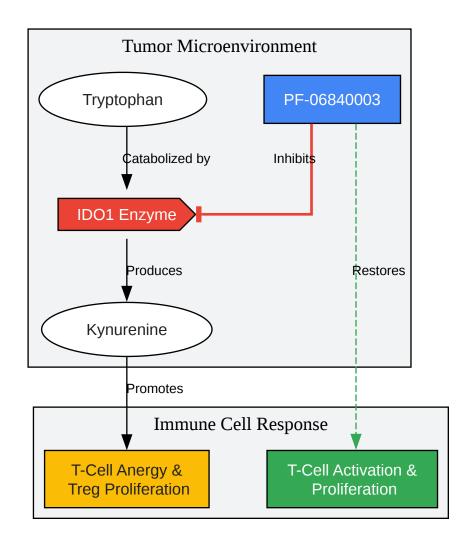
**PF-06840003** is an investigational, orally bioavailable small molecule that acts as a highly selective inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is an immunosuppressive enzyme frequently overexpressed in various cancers, playing a crucial role in tumor immune evasion.[1][3][4] Preclinical research has demonstrated that **PF-06840003** effectively reverses IDO1-mediated T-cell anergy, reduces intratumoral kynurenine levels, and inhibits tumor growth in syngeneic models, particularly when used in combination with immune checkpoint inhibitors.[2][3][4][5] With favorable predicted human pharmacokinetic properties and the ability to penetrate the central nervous system (CNS), **PF-06840003** has been identified as a promising candidate for cancer immunotherapy.[2][3][6][7]

# Mechanism of Action: Targeting the IDO1 Pathway

IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism.[8][9][10] By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 exerts its immunosuppressive effects through two primary mechanisms: tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[8][10][11] This leads to the anergy and apoptosis of effector T-cells, and the enhanced function of regulatory T-cells (Tregs), thereby fostering an immune-tolerant tumor microenvironment.[2][3][12]



**PF-06840003** is a non-competitive, non-heme binding inhibitor of IDO1.[7] It targets and binds to the IDO1 enzyme, blocking the conversion of tryptophan to kynurenine.[11] This inhibition is intended to restore the proliferation and activation of various immune cells, including dendritic cells (DCs), natural killer (NK) cells, and T-lymphocytes, while reducing the population of tumorassociated Tregs.[1][11]



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Figure 1: Mechanism of Action of PF-06840003.

# In Vitro Preclinical Findings

**PF-06840003** has demonstrated potent and selective inhibition of the IDO1 enzyme in various in vitro assays. The compound effectively reverses IDO1-induced T-cell anergy and inhibits tryptophan catabolism in cellular models.[2][3][13]



**Ouantitative In Vitro Data** 

Assay Type	Target	Cell Line	IC50 Value	Reference
Enzymatic Assay	Human IDO1	-	0.41 μΜ	[13]
Enzymatic Assay	Dog IDO1	-	0.59 μΜ	[13]
Enzymatic Assay	Mouse IDO1	-	1.5 μΜ	[13]
Cellular Assay	IDO1 Activity	HeLa	1.8 μΜ	[13]
Cellular Assay	IDO1 Activity	LPS/IFNy- stimulated THP-1	1.7 μΜ	[13]

## **Experimental Protocols**

HeLa Cellular Assay for IDO1 Activity:

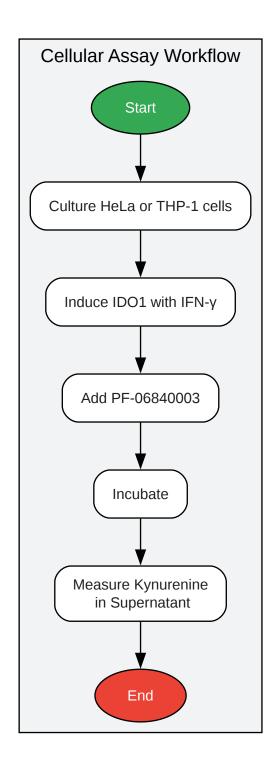
- HeLa cells are cultured in appropriate media and seeded into plates.
- Cells are stimulated with IFN-y to induce the expression of the IDO1 enzyme.
- Varying concentrations of PF-06840003 are added to the cell cultures.
- After an incubation period, the supernatant is collected.
- The concentration of kynurenine in the supernatant is measured using a colorimetric assay based on the Ehrlich reaction or by LC-MS/MS.
- IC50 values are calculated by plotting the percentage of inhibition of kynurenine production against the log concentration of PF-06840003.

#### T-Cell Proliferation Assay:

- Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
- T-cells are co-cultured with IDO1-expressing cells (e.g., IFN-y stimulated HeLa cells or dendritic cells).
- The co-cultures are treated with different concentrations of PF-06840003.



- T-cell proliferation is assessed using methods such as [3H]-thymidine incorporation or CFSE dilution assays.
- The reversal of IDO1-induced T-cell anergy is quantified by the increase in T-cell proliferation in the presence of **PF-06840003**.





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Figure 2: In Vitro Cellular Assay Workflow.

## In Vivo Preclinical Findings

In vivo studies in syngeneic mouse models have corroborated the in vitro findings, demonstrating that **PF-06840003** can effectively modulate the tumor microenvironment and inhibit tumor growth.

### **Pharmacodynamics and Efficacy**

**PF-06840003** has been shown to reduce intratumoral kynurenine levels by over 80% in mice. [2][3][4][5] While it has shown some activity as a monotherapy, its anti-tumor efficacy is significantly enhanced when used in combination with immune checkpoint inhibitors such as anti-PD-L1 or anti-CTLA-4 antibodies.[4][5][6] This synergistic effect is attributed to the fact that anti-PD-L1 therapy can increase IDO1 metabolic activity, providing a strong rationale for the combination.[4][5] Preclinical studies in the GL261 murine glioma model have also shown a synergistic effect when combined with PD-1/PD-L1 blockade, CTLA-4 inhibition, radiation therapy, and temozolomide.[14][15]

Quantitative In Vivo Data

Animal Model	Treatment	Key Finding	Reference
Syngeneic Mouse Models	PF-06840003	>80% reduction in intratumoral kynurenine	[2][3][4][5]
Syngeneic Mouse Models	PF-06840003 + Anti- PD-L1	Enhanced tumor growth inhibition	[4][5][6]
GL261 Murine Glioma Model	PF-06840003 + Combination Therapies	Synergistic anti-tumor effect	[14][15]

### **Experimental Protocols**

Syngeneic Mouse Tumor Models:



- Tumor cells (e.g., CT26 colon carcinoma or B16F10 melanoma) are implanted subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).
- Once tumors are established, mice are randomized into treatment groups.
- **PF-06840003** is administered orally, typically on a daily schedule.
- For combination studies, immune checkpoint inhibitors (e.g., anti-PD-L1 antibodies) are administered intraperitoneally.
- Tumor growth is monitored regularly by caliper measurements.
- At the end of the study, tumors and plasma may be collected for pharmacodynamic analysis
  of kynurenine and tryptophan levels.

#### **Pharmacokinetics and CNS Penetration**

**PF-06840003** exhibits favorable predicted human pharmacokinetic properties, including a predicted half-life of 16-19 hours, which may allow for once-daily dosing.[2][3][12] A key feature of **PF-06840003** is its ability to penetrate the central nervous system (CNS).[6][7] This is particularly relevant for the treatment of brain cancers such as malignant glioma.[6][14] A phase 1 study in patients with recurrent malignant glioma reported a cerebrospinal fluid (CSF) to plasma ratio of 1.00 for the active enantiomer, PF-06840002, indicating excellent CNS penetration.[5][16]

#### Conclusion

The preclinical data for **PF-06840003** strongly support its development as a cancer immunotherapeutic agent. Its potent and selective inhibition of IDO1, demonstrated ability to reverse immune suppression in vitro, and significant anti-tumor efficacy in vivo, especially in combination with checkpoint inhibitors, highlight its therapeutic potential. The favorable pharmacokinetic profile and CNS penetration further broaden its applicability to a range of solid tumors, including those within the brain. These compelling preclinical findings have provided a solid foundation for the clinical evaluation of **PF-06840003** in patients with cancer.[4]



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